molecular formula C9H10O4 B8805987 4-Ethoxy-2,3-dihydroxybenzaldehyde CAS No. 757995-98-5

4-Ethoxy-2,3-dihydroxybenzaldehyde

Cat. No.: B8805987
CAS No.: 757995-98-5
M. Wt: 182.17 g/mol
InChI Key: WOSWBATZOUYEOH-UHFFFAOYSA-N
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Description

“4-Ethoxy-2,3-dihydroxybenzaldehyde” is a derivative of “2,3-Dihydroxybenzaldehyde”. The latter is a phenolic aldehyde with the molecular formula (HO)2C6H3CHO . It has a molecular weight of 138.12 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been achieved by combining suitable aldehydes (2,3- or 2,4-dihydroxybenzaldehyde) with four hydrazides (isonicotinic, nicotinic, and 2- or 4-aminobenzoic acid hydrazide) . A suite of approaches for their preparation is described: solution-based synthesis, mechanosynthesis, and solid-state melt reactions .


Chemical Reactions Analysis

The electrochemical oxidation of “2,3-Dihydroxybenzaldehyde” in methanol at various pH has been studied using cyclic voltammetry and controlled-potential coulometry . It was used in the synthesis of copper (II) complexes of Schiff bases .

Safety and Hazards

The safety data sheet for “2,3-Dihydroxybenzaldehyde” indicates that it may cause skin irritation and may be harmful if inhaled . It is recommended to avoid breathing mist, gas or vapours, and to avoid contacting with skin and eye .

Properties

CAS No.

757995-98-5

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

4-ethoxy-2,3-dihydroxybenzaldehyde

InChI

InChI=1S/C9H10O4/c1-2-13-7-4-3-6(5-10)8(11)9(7)12/h3-5,11-12H,2H2,1H3

InChI Key

WOSWBATZOUYEOH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)C=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of boron trichloride (3.34 mL, 3.34 mmol 1M in DCM, 1 eq) was added dropwise to a solution of 33 (0.80 g, 3.34 mmol) in DCM at room temperature. The reaction mixture was stirred for 2 hours at this temperature then a further one equivalent of boron trichloride (3.34 mL, 3.34 mmol, 1M in DCM) was added and the reaction mixture was stirred at room temperature overnight. The reaction mixture was cooled to 0° C. and saturated NaHCO3 aq. was added, then made acidic by the dropwise addition of conc. HCl. The reaction mixture was extracted with TBME (3×) and the organic phase was dried (Na2SO4) and concentrated in vacuo to give the crude product (1.4 g). Purification by column chromatography (SiO2 1:2 EtOAc:cyclohexane) gave 34 compound (0.46 g, 76%):
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3.34 mL
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reactant
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33
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0.8 g
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solvent
Reaction Step One
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3.34 mL
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
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0 (± 1) mol
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